molecular formula C21H25N7O3 B2631930 8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 921126-25-2

8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2631930
CAS RN: 921126-25-2
M. Wt: 423.477
InChI Key: OHXUBOFJBRAJPR-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of derivatives related to the specified compound were synthesized and evaluated for their in vitro affinity towards 5-HT1A receptors. Preclinical studies have indicated potential anxiolytic-like and antidepressant activities in animal models, suggesting these compounds could serve as a basis for the development of new therapeutic agents for treating anxiety and depression (Zagórska et al., 2009). Further structural modifications led to derivatives with enhanced receptor activity and selectivity, potentially offering new insights into receptor-ligand interactions and therapeutic applications (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Another study focused on the synthesis of derivatives and their evaluation in in vitro competition binding experiments for serotonin 5-HT(1A), 5-HT(6), 5-HT(7), and dopamine D2 receptors, as well as for their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This research helps in identifying the structural features responsible for receptor and enzyme activity, which is crucial for designing compounds with targeted therapeutic effects (Zagórska et al., 2016).

Antidepressant and Anxiolytic Potential

The antidepressant-like and anxiolytic-like activities of certain derivatives, after acute and repeated administration in animal models, have been documented, highlighting their potential in treating psychiatric disorders. These findings are critical for understanding the pharmacological profiles of these compounds and guiding the development of new drugs with improved efficacy and safety profiles (Partyka et al., 2020).

Anticancer Activity

Some derivatives have been designed, synthesized, and tested for their antiproliferative activity against various human cancer cell lines. This line of research opens up possibilities for the development of new anticancer agents, highlighting the versatility of the core chemical structure in therapeutic applications (Liu et al., 2018).

Mechanism of Action

The compound has been studied as a novel PPARγ agonist . In a study, it was found to mediate PPARγ-dependent cell death, reactive oxygen species (ROS) production, mitochondrial membrane potential (MMP) collapse, cell cycle arrest, lactate dehydrogenase (LDH) cytotoxicity, and caspase-3 activity in human non-small-cell lung cancer (NSCLC) cells .

properties

IUPAC Name

6-(2-aminophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3/c1-14-13-27-17-18(23-20(27)28(14)16-6-4-3-5-15(16)22)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXUBOFJBRAJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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